molecular formula C6H4Br2O2 B190982 2,6-Dibromohydroquinone CAS No. 3333-25-3

2,6-Dibromohydroquinone

Cat. No. B190982
CAS RN: 3333-25-3
M. Wt: 267.9 g/mol
InChI Key: IELUPRVYGHTVHQ-UHFFFAOYSA-N
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Description

2,6-Dibromohydroquinone is a chemical compound with the molecular formula C6H4Br2O2 . It is also known by other names such as 2,6-Dibromo-1,4-benzenediol .


Synthesis Analysis

The synthesis of 2,6-Dibromohydroquinone involves several steps from 1,4-benzoquinone to form 2,5-diamine-3,6-dibromohydroquinone, which is condensed with 4-butylbenzoyl chloride and later with thiophen-2-ylmagnesium bromide through Kumada coupling reactions .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromohydroquinone consists of 6 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The average mass is 267.903 Da and the monoisotopic mass is 265.857788 Da .


Chemical Reactions Analysis

In the context of catabolic genes, 2,6-Dibromohydroquinone is a highly toxic intermediate produced from 3,5-dibromo-4-hydroxybenozate (DBHB) by OdcA . OdcB further metabolizes 2,6-Dibromohydroquinone .


Physical And Chemical Properties Analysis

2,6-Dibromohydroquinone has a density of 2.3±0.1 g/cm3, a boiling point of 283.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.3±3.0 kJ/mol and a flash point of 124.9±25.9 °C .

Scientific Research Applications

Environmental Pollutant Metabolite and DNA Damage

2,6-Dibromohydroquinone (2,6-DBrHQ) has been identified as a reactive metabolite in many brominated phenolic environmental pollutants like tetrabromobisphenol-A (TBBPA), bromoxynil, and 2,4,6-tribromophenol. It's also found as a disinfection byproduct in drinking water. Research demonstrates that 2,6-DBrHQ, in combination with Cu(II), induces synergistic DNA damage, including double-strand breakage in plasmid DNA and formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine. This damage could be inhibited by specific chelating agents and catalase. The DNA-Cu(II)/Cu(I) complex formation and the site-specific production of hydroxyl radicals lead to immediate DNA attack, especially at guanine, thymine, and cytosine residues. These findings suggest broad biological and environmental implications for research on carcinogenic polyhalogenated phenolic compounds (Shao et al., 2016).

Novel Bioactivation Pathway in Drug Metabolism

2,6-DBrHQ has been identified as a novel metabolite in the metabolism of the hepatotoxic drug Benzbromarone (BBR). This study revealed that DBH is formed by cytochrome P450 2C9 and is highly cytotoxic compared with BBR, suggesting its relevance to BBR-induced hepatotoxicity (Kitagawara et al., 2015).

Interaction with DNA in Electron Transfer Processes

2,6-DBrHQ is involved in the transformation of flame retardant tetrabromobisphenol A (TBrBPA) by free chlorine, forming various products including 2,6-dibromoquinone, dimers, and halogenated phenols. This transformation involves phenoxy radical formation, subsequent substitution, dimerization, and oxidation reactions, providing insights into chlorine chemistry in water and wastewater treatment (Gao et al., 2016).

Safety And Hazards

When handling 2,6-Dibromohydroquinone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Future research could focus on how bacteria accurately regulate differential transcriptions of various catabolic genes via a single regulator to ensure metabolic safety . This could involve further study of the LysR-type transcriptional activator, OdcR, which strongly activates odcB transcription for the detoxification of the toxic intermediate 2,6-Dibromohydroquinone .

properties

IUPAC Name

2,6-dibromobenzene-1,4-diol
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InChI

InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELUPRVYGHTVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20186956
Record name 2,6-Dibromohydroquinone
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Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dibromohydroquinone

CAS RN

3333-25-3
Record name 2,6-Dibromohydroquinone
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Record name 2,6-Dibromohydroquinone
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Record name 2,6-Dibromohydroquinone
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Synthesis routes and methods

Procedure details

Dissolve 2,6-dibromo-4-methoxyphenol (23.0 g, 80.6 mmol) in CH3CN (400 mL) and add trimethylsilyl iodide (TMSI) (53 mL, 371 mmol). Reflux the solution for 4 hours and add more TMSI (50 mL, 371 mmol). Heat the reaction at reflux overnight and cool to ambient temperature. Pour into ice-H2O (700 mL) and extract with EtOAc (2×300 mL). Wash the combined extracts with saturated sodium hydrosulfite (200 mL), H2O (200 mL) and brine (100 mL), dry over MgSO4, filter and concentrate. Crystallize the residue to provide the subtitled product (21.36 g, 98%) as a tan crystalline solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
LC Dorman - The Journal of Organic Chemistry, 1966 - ACS Publications
It was demonstrated that 2, 6-dibromohydroquinone can be selectively mono-O-alkylated at either the 1 or 4 oxygen depending on whether the monoanion or dianion is being alkylated. …
Number of citations: 8 pubs.acs.org
TE Machonkin, AE Doerner - Biochemistry, 2011 - ACS Publications
PcpA is an aromatic ring-cleaving dioxygenase that is homologous to the well-characterized Fe(II)-dependent catechol extradiol dioxygenases. This enzyme catalyzes the oxidative …
Number of citations: 35 pubs.acs.org
JE Burrows, MQ Paulson, ER Altman, I Vukovic… - JBIC Journal of …, 2019 - Springer
2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is a non-heme Fe(II) enzyme that is specific for ortho-dihalohydroquinones. Here we deconvolute the role of halogen polarizability vs…
Number of citations: 4 link.springer.com
CF Chignell, SK Han, A Mouithys-Mickalad… - Toxicology and applied …, 2008 - Elsevier
Brominated flame retardants (BFRs) are present in many consumer products ranging from fabrics to plastics and electronics. Wide use of flame retardants can pose an environmental …
Number of citations: 46 www.sciencedirect.com
Y Gao, SY Pang, J Jiang, J Ma, Y Zhou… - Environmental …, 2016 - ACS Publications
In this work, it was found that the most widely used brominated flame retardant tetrabromobisphenol A (TBrBPA) could be transformed by free chlorine over a wide pH range from 5 to 10 …
Number of citations: 63 pubs.acs.org
Y Kitagawara, T Ohe, K Tachibana, K Takahashi… - Drug Metabolism and …, 2015 - ASPET
Benzbromarone (BBR) is a hepatotoxic drug, but the detailed mechanism of its toxicity remains unknown. We identified 2,6-dibromohydroquinone (DBH) and mono-debrominated …
Number of citations: 22 dmd.aspetjournals.org
B Shao, L Mao, N Qu, YF Wang, HY Gao, F Li… - Free Radical Biology …, 2017 - Elsevier
2,6-Dibromohydroquinone (2,6-DBrHQ) has been identified as an reactive metabolite of many brominated phenolic environmental pollutants such as tetrabromobisphenol-A (TBBPA), …
Number of citations: 42 www.sciencedirect.com
K Chen, Z Ke, S Wang, S Wang, K Yang… - Applied and …, 2022 - Am Soc Microbiol
Synergistic regulation of the expression of various genes in a catabolic pathway is crucial for the degradation, survival, and adaptation of microorganisms in polluted environments. …
Number of citations: 1 journals.asm.org
E Topp, LY Xun, CS Orser - Applied and environmental …, 1992 - Am Soc Microbiol
A pentachlorophenol (PCP)-degrading Flavobacterium sp. (strain ATCC 39723) degraded bromoxynil with the production of bromide and cyanide. No aromatic intermediates were …
Number of citations: 63 journals.asm.org
H Ziffer, E Charney, ED Becker - The Journal of Chemical Physics, 1965 - pubs.aip.org
Three specifically deuterated quinones, p‐benzoquinone‐d 1 , ‐2,5‐d 2 , and ‐2,6‐d 2 , have been prepared by a scheme involving (1) the formation of the dibenzyl ether of the …
Number of citations: 28 pubs.aip.org

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